molecular formula C27H36N6O3 B1669584 CPG-52364 CAS No. 1093135-60-4

CPG-52364

Cat. No.: B1669584
CAS No.: 1093135-60-4
M. Wt: 492.6 g/mol
InChI Key: TUOZJWZCVIRDKO-UHFFFAOYSA-N
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Description

CPG-52364 is a small molecule compound known for its role as a Toll-like receptor 9 (TLR9) antagonist. It has been studied for its potential therapeutic effects in various inflammatory and autoimmune diseases. The compound works by inhibiting the activation of TLR9, which plays a crucial role in the immune response by recognizing unmethylated cytosine-phosphate-guanine (CpG) motifs in bacterial and viral DNA .

Preparation Methods

The synthesis of CPG-52364 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired chemical structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CPG-52364 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Mechanism of Action

CPG-52364 exerts its effects by inhibiting the activation of TLR9. TLR9 is a pattern recognition receptor that recognizes unmethylated CpG motifs in bacterial and viral DNA. Upon activation, TLR9 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. By blocking TLR9 activation, this compound prevents the downstream signaling events, thereby reducing inflammation and immune activation .

Comparison with Similar Compounds

CPG-52364 is unique in its ability to inhibit multiple Toll-like receptors, including TLR7, TLR8, and TLR9. This broad-spectrum inhibition makes it a valuable tool for studying the role of these receptors in various diseases. Similar compounds include:

This compound stands out due to its potent and selective inhibition of TLR9, making it a promising candidate for further research and development in the field of immunology and inflammation .

Properties

IUPAC Name

6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOZJWZCVIRDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093135-60-4
Record name CPG-52364
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPG-52364
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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